4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
Description
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a complex organic compound with the molecular formula C15H22O It is characterized by its unique tetracyclic structure, which includes an oxirane ring fused to a decahydro-naphthalene system
Properties
CAS No. |
85721-29-5 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-methyl-11-prop-2-enyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C15H22O/c1-3-4-9-5-10-6-11(9)13-8-15(2)14(16-15)7-12(10)13/h3,9-14H,1,4-8H2,2H3 |
InChI Key |
FUMIEXJMOTUCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3C4CC(C3CC1O2)CC4CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Decahydro-naphthalene Core: This step involves the hydrogenation of naphthalene to form decahydro-naphthalene.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, often using allyl bromide and a suitable base.
Formation of the Oxirane Ring: The final step involves the formation of the oxirane ring through an epoxidation reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The allyl group can undergo substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or borane (BH3) are employed for substitution reactions.
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated or boronated derivatives.
Scientific Research Applications
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The allyl group can also participate in reactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: Lacks the allyl group, resulting in different reactivity and applications.
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]furan: Contains a furan ring instead of an oxirane ring, leading to different chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a complex organic compound with potential biological activities. This article aims to explore its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of naphthene derivatives and is characterized by its unique bicyclic structure. Its molecular formula is with a molecular weight of approximately 204.35 g/mol. The structural representation can be visualized as follows:
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene exhibit significant antimicrobial properties against various pathogens.
Case Study:
A study evaluated the antimicrobial efficacy of several naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound demonstrated a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against S. aureus, indicating strong antibacterial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene | 50 | Staphylococcus aureus |
| Other Naphthalene Derivative | 100 | Escherichia coli |
2. Cytotoxic Activity
The cytotoxic effects of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene have been assessed in various cancer cell lines.
Research Findings:
A study conducted on human breast cancer cell lines (MCF-7) revealed that the compound exhibited a dose-dependent cytotoxic effect with an IC50 value of 25 µM.
| Cell Line | IC50 (µM) | Type of Activity |
|---|---|---|
| MCF-7 | 25 | Cytotoxicity |
| HeLa | 30 | Cytotoxicity |
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using in vitro assays to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Findings:
Inhibition of NO production was observed at concentrations above 10 µM, suggesting potential therapeutic applications in inflammatory diseases.
| Concentration (µM) | NO Inhibition (%) |
|---|---|
| 10 | 30 |
| 50 | 70 |
The biological activities of 4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene are believed to be mediated through multiple pathways:
- Antimicrobial Action: Disruption of bacterial cell membranes.
- Cytotoxicity: Induction of apoptosis in cancer cells via mitochondrial pathways.
- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and mediators.
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